

Comparative Analysis of Fmoc-Tyr(OtBu)-OH via Mass Spectrometry

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Compound of Interest

Compound Name: *Fmoc-Tyr-OtBu*

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A detailed mass spectrometry analysis guide for N α -(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(OtBu)-OH), a critical protected amino acid in solid-phase peptide synthesis (SPPS), is presented for researchers and drug development professionals.^{[1][2]} This guide provides key comparative data and standardized protocols to ensure the quality and identity of this essential reagent.

Fmoc-Tyr(OtBu)-OH is fundamental to producing high-purity therapeutic peptides, where its dual-protection strategy—a base-labile Fmoc group on the α -amino group and an acid-labile tert-butyl (tBu) ether on the tyrosine side chain—is crucial.^[2] Rigorous analytical validation is necessary as impurities can lead to the formation of deletion sequences or truncated peptides.^[3] Mass spectrometry serves as a primary tool for confirming the molecular weight and purity of the compound.^{[1][4]}

Comparative Mass Spectrometry Data

The primary goal of mass spectrometry analysis is to verify the molecular weight of Fmoc-Tyr(OtBu)-OH and identify potential impurities. The theoretical molecular weight of the compound is 459.5 g/mol.^{[5][6][7]} Analysis via electrospray ionization (ESI) in positive ion mode is standard.

The data below compares the expected mass-to-charge ratio (m/z) of the target compound with common process-related impurities and adducts.

Compound/Ion	Theoretical m/z	Description	Purity Implication
[M+H] ⁺	460.21	Protonated molecule of Fmoc-Tyr(OtBu)-OH.[2]	Primary ion indicating the presence of the product.
[M+Na] ⁺	482.19	Sodium adduct of the target molecule.	Common adduct, not an impurity.
[M+K] ⁺	498.17	Potassium adduct of the target molecule.	Common adduct, not an impurity.
[M-C ₄ H ₈ +H] ⁺	404.15	Loss of the tert-butyl group (isobutylene, 56 Da) from the side chain.[8]	Indicates potential in-source fragmentation or degradation.
[M-Fmoc+H] ⁺	238.14	Loss of the Fmoc protecting group; corresponds to free H-Tyr(tBu)-OH.[3]	Significant impurity indicating incomplete Fmocylation.
[M-OtBu+H] ⁺	402.15	Loss of the tert-butoxy group; corresponds to Fmoc-Tyr-OH.	Impurity from premature deprotection of the side chain.
D-Enantiomer ([M+H] ⁺)	460.21	The D-isomer of Fmoc-Tyr(OtBu)-OH. [9][10]	Chiral impurity; requires chiral chromatography to separate.

Experimental Protocols

Reproducible and accurate mass spectrometric analysis relies on optimized experimental protocols.[8]

Protocol 1: Sample Preparation for Mass Spectrometry

- Solubilization: Dissolve 1 mg of the Fmoc-Tyr(OtBu)-OH sample in 1 mL of a solvent mixture, typically 50:50 acetonitrile/water with 0.1% formic acid. Formic acid facilitates protonation for positive ion mode analysis.[8]
- Dilution: Create a working solution by diluting the stock solution to a final concentration of approximately 10-50 µg/mL in the same solvent.
- Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before injection.[4]

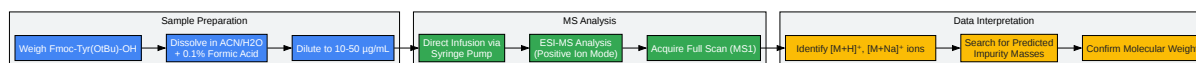
Protocol 2: ESI-MS Analysis

- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Operate the mass spectrometer in positive ion mode.[4]
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- MS1 Scan Parameters:
 - Scan Range: 100-1000 m/z
 - Capillary Voltage: 3.5 - 4.5 kV
 - Cone Voltage: 20 - 40 V (Optimize to minimize in-source fragmentation)
 - Source Temperature: 120-150 °C
- Data Acquisition: Acquire a full scan (MS1) spectrum to determine the mass-to-charge ratio of the intact molecule and its common adducts.[4]

Visualized Workflows and Pathways

Mass Spectrometry Analysis Workflow

The following diagram outlines the standard workflow for the mass spectrometry analysis of Fmoc-Tyr(OtBu)-OH, from sample preparation to data interpretation.

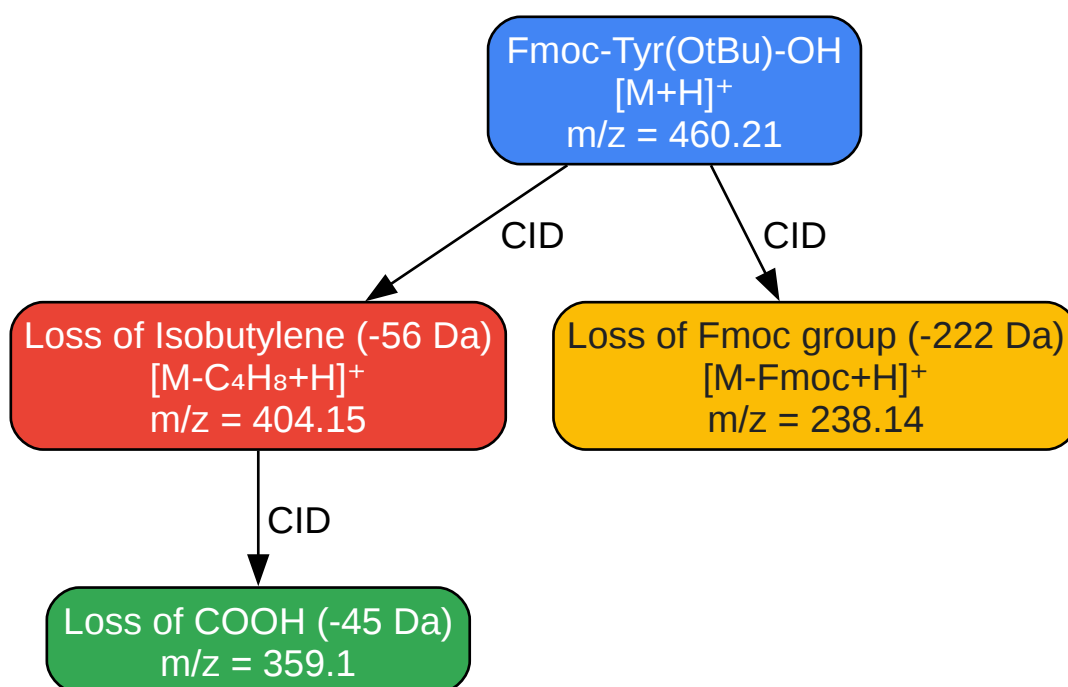


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Workflow for ESI-MS analysis of Fmoc-Tyr(OtBu)-OH.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. A key diagnostic feature in the MS/MS of molecules containing the Tyr(tBu) group is the facile neutral loss of isobutylene (56 Da).^[8]



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Predicted fragmentation of Fmoc-Tyr(OtBu)-OH in MS/MS.

By adhering to these standardized protocols and comparative data, researchers can confidently verify the quality of their Fmoc-Tyr(OtBu)-OH, ensuring the integrity of their peptide

synthesis projects.

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